molecular formula C11H14ClNS B14612901 4H-1,3-Benzothiazine, 2,4,4-trimethyl-, hydrochloride CAS No. 58435-41-9

4H-1,3-Benzothiazine, 2,4,4-trimethyl-, hydrochloride

Katalognummer: B14612901
CAS-Nummer: 58435-41-9
Molekulargewicht: 227.75 g/mol
InChI-Schlüssel: XVWKBIJBDVIVPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1,3-Benzothiazine, 2,4,4-trimethyl-, hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzothiazine, 2,4,4-trimethyl-, hydrochloride typically involves the cyclization of anthranilic acid derivatives with aroyl isothiocyanates. The reaction conditions often include the use of concentrated sulfuric acid to promote ring closure, resulting in the formation of the thiazine ring . Another method involves the use of 2-(3-aroylthioureido)benzonitriles, which can also undergo ring closure under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

4H-1,3-Benzothiazine, 2,4,4-trimethyl-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, potassium permanganate, hydrogen peroxide, and sodium borohydride. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4H-1,3-Benzothiazine, 2,4,4-trimethyl-, hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4H-1,3-Benzothiazine, 2,4,4-trimethyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4H-1,3-Benzothiazine, 2,4,4-trimethyl-, hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific substituents and the presence of both sulfur and nitrogen atoms in the ring. This structural feature contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications.

Eigenschaften

CAS-Nummer

58435-41-9

Molekularformel

C11H14ClNS

Molekulargewicht

227.75 g/mol

IUPAC-Name

2,4,4-trimethyl-1,3-benzothiazine;hydrochloride

InChI

InChI=1S/C11H13NS.ClH/c1-8-12-11(2,3)9-6-4-5-7-10(9)13-8;/h4-7H,1-3H3;1H

InChI-Schlüssel

XVWKBIJBDVIVPQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(C2=CC=CC=C2S1)(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.